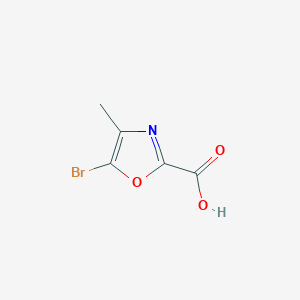
5-Bromo-4-methyloxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methyloxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₄BrNO₃. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 4th position, and a carboxylic acid group at the 2nd position of the oxazole ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyloxazole-2-carboxylic acid typically involves the bromination of 4-methyloxazole-2-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyloxazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 5-substituted oxazole derivatives.
Oxidation Reactions: Formation of 4-formyloxazole-2-carboxylic acid or 4-carboxyloxazole-2-carboxylic acid.
Reduction Reactions: Formation of 4-methyloxazole-2-carboxaldehyde or 4-methyloxazole-2-methanol.
Scientific Research Applications
5-Bromo-4-methyloxazole-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a probe for biochemical assays.
Medicine: As a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyloxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methyloxazole-4-carboxylic acid
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 4-Methyloxazole-2-carboxylic acid
Uniqueness
5-Bromo-4-methyloxazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the carboxylic acid group at the 2nd position makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C5H4BrNO3 |
|---|---|
Molecular Weight |
205.99 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(6)10-4(7-2)5(8)9/h1H3,(H,8,9) |
InChI Key |
VHVOUTRVHQBHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















